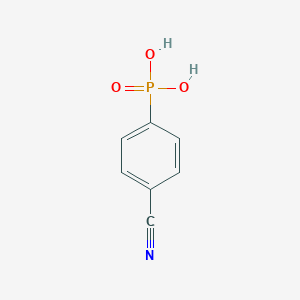

(4-Cyanophenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNGJVDKKRAVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299330 | |

| Record name | (4-cyanophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16672-78-9 | |

| Record name | NSC129453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-cyanophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Cyanophenyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 4 Cyanophenyl Phosphonic Acid

Established Synthetic Pathways for Arylphosphonic Acids

Traditional methods for synthesizing arylphosphonic acids have been refined over many years and offer reliable, albeit sometimes harsh, routes to these compounds. These pathways typically involve the formation of a phosphonate (B1237965) ester intermediate, which is subsequently deprotected to yield the final phosphonic acid.

Michaelis-Arbuzov Reaction with Subsequent Hydrolysis of Phosphonate Esters

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a C–P bond. wikipedia.orgmdpi.com The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. organic-chemistry.org For the synthesis of (4-Cyanophenyl)phosphonic acid, the process commences with the reaction between a trialkyl phosphite, such as triethyl phosphite, and a 4-cyanobenzyl halide (e.g., 4-cyanobenzyl bromide). This step produces a dialkyl (4-cyanobenzyl)phosphonate. wikipedia.org

The mechanism is initiated by the SN2 attack of the phosphorus atom on the electrophilic benzylic carbon of the 4-cyanobenzyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org The displaced halide ion then attacks one of the alkyl groups of the phosphite ester in a second SN2 reaction, leading to the dealkylation of the intermediate and formation of the stable pentavalent phosphonate ester. wikipedia.orgorganic-chemistry.org

To obtain the final this compound, the resulting phosphonate ester must undergo hydrolysis to cleave the two ester groups. This is commonly achieved by refluxing the ester in a concentrated strong acid, such as hydrochloric acid (HCl). beilstein-journals.orgnih.govmdpi.com

| Step | Reagents | Typical Conditions | Product |

| 1. Michaelis-Arbuzov | 4-Cyanobenzyl bromide, Triethyl phosphite | Heat (e.g., 120-160 °C), neat or in a high-boiling solvent | Diethyl (4-cyanobenzyl)phosphonate |

| 2. Hydrolysis | Concentrated Hydrochloric Acid (HCl), Water | Reflux, 1-12 hours | This compound |

Hydrolysis of Phosphonitrile Chloride Intermediates

Another established route involves the use of phosphorus chlorides as precursors. In a typical sequence for an arylphosphonic acid, a corresponding aryl dichlorophosphine (ArPCl₂) can be oxidized to the aryl dichlorophosphine oxide (ArPOCl₂). d-nb.info This intermediate, (4-cyanophenyl)phosphonyl dichloride, is highly reactive towards water.

The hydrolysis can be performed under basic conditions, for instance, with an aqueous solution of sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid like HCl to precipitate the phosphonic acid. beilstein-journals.orgd-nb.info This method is effective but requires careful handling of the moisture-sensitive phosphorus chloride reagents.

| Step | Reagent/Intermediate | Typical Conditions | Product |

| Formation of Intermediate | (4-Cyanophenyl)trichlorophosphonium salt | Reaction with PCl₅ | (4-Cyanophenyl)phosphonyl dichloride |

| Hydrolysis | Water or aqueous NaOH, then HCl | Room temperature or gentle heating | This compound |

Dealkylation of Dialkyl (4-Cyanophenyl)phosphonates

The final step in many synthetic routes to this compound is the dealkylation of its corresponding dialkyl phosphonate ester. While hydrolysis with strong acids is common, alternative reagents offer milder conditions that are compatible with a wider range of functional groups. google.com

One prominent method involves the use of halotrimethylsilanes, such as chlorotrimethylsilane (B32843) (TMSCl) or iodotrimethylsilane (B154268) (TMSI). nih.govrsc.org The reaction proceeds by converting the phosphonate ester into a more labile bis(trimethylsilyl) phosphonate ester. Subsequent hydrolysis of this silyl (B83357) ester, often just by adding water or methanol (B129727), readily yields the phosphonic acid. google.com Using TMSCl in a sealed vessel at elevated temperatures can drive the reaction to completion. nih.gov Boron tribromide (BBr₃) is another powerful reagent that cleanly converts dialkyl phosphonates to their corresponding phosphonic acids under aprotic conditions, followed by a methanolysis workup. researchgate.net

| Dealkylation Reagent | Typical Conditions | Key Features |

| Chlorotrimethylsilane (TMSCl) | Elevated temperature, sealed vessel, solvent | Avoids harsh aqueous acid; suitable for various functional groups. google.comnih.gov |

| Boron Tribromide (BBr₃) | Aprotic solvent (e.g., toluene), -30 °C to 70 °C, then methanolysis | Quantitative conversion for various alkyl esters (methyl, ethyl, isopropyl). researchgate.net |

The McKenna Procedure for Phosphonic Acid Synthesis

The McKenna procedure is a widely adopted and exceptionally mild method for the dealkylation of phosphonate esters. nih.govresearchgate.net This reaction utilizes bromotrimethylsilane (B50905) (BTMS) to efficiently transform dialkyl phosphonates into their bis(trimethylsilyl) esters. beilstein-journals.orgnih.gov These silylated intermediates are highly susceptible to solvolysis and are quantitatively converted to the desired phosphonic acid upon treatment with water or an alcohol like methanol. beilstein-journals.orgnih.gov

The reaction's mildness is a significant advantage, particularly for substrates with sensitive functional groups that would not tolerate the harsh conditions of strong acid hydrolysis. beilstein-journals.orgnih.gov The mechanism involves an initial reaction at the phosphonate's P=O oxygen with the silicon atom of BTMS, followed by nucleophilic attack of the bromide ion on the ester's alkyl group. nih.govnih.gov The progress of the reaction can be easily monitored by ³¹P NMR spectroscopy, as the exchange of each alkyl group for a trimethylsilyl (B98337) group results in a characteristic upfield shift. nih.gov Microwave-assisted McKenna reactions have been shown to significantly reduce reaction times. nih.gov

| Reagent | Intermediate | Solvolysis Agent | Key Advantage |

| Bromotrimethylsilane (BTMS) | Bis(trimethylsilyl) phosphonate | Water or Methanol | Mild, non-acidic conditions; high yields; broad functional group tolerance. beilstein-journals.orgnih.govnih.gov |

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions to form C–P bonds, offering new pathways with high efficiency and selectivity under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. youtube.comyoutube.com This methodology can be adapted for the synthesis of arylphosphonates, which are precursors to this compound.

A plausible strategy involves the coupling of 4-cyanophenylboronic acid with a halogenated phosphonate ester, such as diethyl bromophosphonate, although this specific reaction is less common. A more frequently employed route is the coupling of a di- or tri-substituted aryl halide or triflate with a phosphorus-containing nucleophile. For instance, 4-bromo-benzonitrile can be coupled with a phosphonating agent like diethyl phosphite in the presence of a palladium catalyst.

The catalytic cycle involves three primary steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile). youtube.com

Transmetalation : The organoboron species (or another nucleophile) transfers its organic group to the palladium(II) complex. youtube.com

Reductive Elimination : The two organic partners are eliminated from the palladium complex, forming the C-P bond and regenerating the palladium(0) catalyst. youtube.com

Following the successful cross-coupling to form diethyl (4-cyanophenyl)phosphonate, the ester groups are removed via one of the hydrolysis or dealkylation methods described previously (e.g., acid hydrolysis or the McKenna procedure) to yield the final product. beilstein-journals.orgnih.gov

| Component | Example | Role in Reaction |

| Aryl Halide | 4-Bromobenzonitrile | Electrophilic partner |

| Phosphorus Source | Diethyl phosphite | Nucleophilic partner |

| Catalyst | Palladium(II) acetate (B1210297), PdCl₂(dppf) | Facilitates the C-P bond formation |

| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium catalyst |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Activates the coupling partners |

| Solvent | Dioxane, Toluene (B28343), Ethanol/Water | Provides the reaction medium |

This approach offers a modular and highly versatile route, allowing for the synthesis of a wide array of substituted arylphosphonic acids. researchgate.netliv.ac.uk

Direct Phosphorylation Strategies Utilizing Para-Cyanophenol

While direct, one-step phosphonation of p-cyanophenol is not a commonly cited high-yield method, multi-step strategies originating from it are viable. A typical route involves the conversion of the hydroxyl group of p-cyanophenol into a better leaving group, such as a halide or triflate, which can then undergo phosphonation. For example, p-cyanophenol can be converted to 4-bromobenzonitrile, which serves as a key intermediate for subsequent C-P bond formation reactions.

Phosphonation of Aromatic Cyanobenzene Derivatives

The phosphonation of cyanobenzene derivatives, particularly halo-substituted ones like 4-bromobenzonitrile, is a cornerstone of this compound synthesis. Two prominent methods are the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions. researchgate.net

The Michaelis-Arbuzov Reaction: This reaction involves the treatment of an aryl halide (e.g., 4-bromobenzonitrile) with a trialkyl phosphite, such as triethyl phosphite. The reaction typically requires thermal initiation and proceeds via the formation of a phosphonium salt intermediate, which then rearranges to form the diethyl (4-cyanophenyl)phosphonate. This ester is subsequently hydrolyzed to the final phosphonic acid. While effective, this method can require prolonged reaction times of 12–24 hours to achieve moderate yields of 65–75%.

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers palladium-catalyzed methods for C-P bond formation. These reactions can couple aryl halides or triflates with phosphorus reagents like dialkyl phosphites (in a Hirao reaction) or silyl phosphites. These catalytic methods often proceed under milder conditions and can offer higher selectivity compared to the traditional Michaelis-Arbuzov reaction. researchgate.net

| Method | Typical Substrate | Reagent | Key Features |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | 4-Bromobenzonitrile | Triethyl phosphite | Thermally initiated; moderate yields; can require long reaction times. |

| Palladium-Catalyzed Cross-Coupling | 4-Bromobenzonitrile or 4-Cyanophenyl triflate | Dialkyl phosphite | Catalytic amount of Palladium; generally milder conditions; can offer high selectivity. researchgate.net |

Microwave-Assisted and Solvent-Free Synthesis Methodologies

To address the long reaction times often associated with traditional heating methods, microwave-assisted organic synthesis has emerged as a powerful tool in organophosphorus chemistry. researchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from many hours to mere minutes. mtsu.edumdpi.com This technique often leads to cleaner reactions and improved yields. mdpi.com

Furthermore, combining microwave assistance with solvent-free conditions represents a significant advancement in green chemistry. rsc.org In a solvent-free approach, the neat reactants are mixed and irradiated. This eliminates the need for potentially hazardous solvents, simplifies the work-up procedure, and reduces chemical waste. Such methodologies have been successfully applied to various condensation and coupling reactions, yielding products in very high yields (86–96%) in short timeframes. rsc.org The application of these principles to the Michaelis-Arbuzov or cross-coupling reactions for this compound synthesis could offer substantial improvements in efficiency and environmental impact.

Mechanistic Investigations in Synthetic Pathways

A critical step in many syntheses of this compound is the conversion of an intermediate phosphonate ester (a dialkyl phosphonate) to the final phosphonic acid. This is typically achieved through ester cleavage, and understanding the mechanisms is vital for optimizing the reaction and preventing side products. nih.govbeilstein-journals.org

Understanding Ester Cleavage Under Acidic and Alkaline Conditions

The dealkylation of dialkyl phosphonates is most commonly performed under acidic conditions, as alkaline hydrolysis can be less effective. beilstein-journals.org

Acidic Hydrolysis: The most general method involves refluxing the dialkyl phosphonate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl). nih.govbeilstein-journals.org The reaction proceeds via protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic. A water molecule then acts as a nucleophile, attacking the alkyl group in an SN2-type reaction to cleave the ester bond. This process is repeated for the second ester group. The excess acid and water can be readily removed by distillation at the end of the reaction. nih.gov

McKenna's Method (Silyl-based Cleavage): A widely used and often milder alternative to strong acid hydrolysis is the use of bromotrimethylsilane (TMS-Br), followed by methanolysis. nih.gov The mechanism is believed to involve the oxophilic silylation of the phosphoryl oxygen. This makes the ester's oxygen atom a better leaving group and facilitates the nucleophilic attack of the bromide ion on the alkyl carbon, cleaving the O-alkyl bond to form a silylated phosphonate intermediate and an alkyl bromide. Subsequent treatment with methanol or water (methanolysis) cleaves the O-silyl bonds to yield the final phosphonic acid. nih.gov This method is particularly valuable as it is rarely associated with undesired side reactions. nih.gov

| Cleavage Method | Reagents | Conditions | Key Mechanistic Step |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl | Reflux, 1-12 hours | Protonation of P=O, followed by nucleophilic attack by H₂O on the alkyl group. nih.gov |

| McKenna's Method | 1. Bromotrimethylsilane (TMS-Br) 2. Methanol (MeOH) | Typically room temperature or mild heat | Oxophilic silylation of P=O, followed by nucleophilic attack by Br⁻ on the alkyl group. nih.gov |

Influence of Reaction Conditions on Yields and Selectivity

Reaction conditions are a critical factor in determining the success of a synthesis, directly impacting reaction rate, yield, and the formation of impurities. nih.gov In the synthesis of this compound, variables such as temperature, reaction time, solvent, and catalyst concentration must be carefully optimized for each specific step.

Side Reaction Mitigation Strategies

A significant potential side reaction during the synthesis of aryl phosphonic acids is the cleavage of the C-P bond itself. beilstein-journals.org This is particularly a risk during the final ester hydrolysis step when using strong, hot acids like concentrated HCl. nih.gov The stability of the C-P bond can be influenced by the electronic effects of other substituents on the aromatic ring. beilstein-journals.org

Key Mitigation Strategies:

Use of Milder Reagents: Employing milder dealkylation conditions is the most effective strategy. The McKenna reaction, using TMS-Br, is often preferred over refluxing HCl because it proceeds under less harsh conditions, thereby minimizing the risk of C-P bond cleavage and other acid-catalyzed side reactions. nih.gov

Control of Reaction Time and Temperature: When acidic hydrolysis is used, carefully controlling the reaction time and temperature is essential. The reaction should be monitored (e.g., by NMR or TLC) and stopped as soon as the conversion is complete to prevent prolonged exposure of the product to the harsh conditions.

Rapid Product Isolation: In some cases, the phosphonic acid product itself can catalyze further degradation if it is sensitive to acidic conditions. beilstein-journals.org If the product precipitates from the reaction mixture upon formation, rapid filtration can be an effective way to isolate it before significant degradation occurs. beilstein-journals.org

By understanding these mechanistic details and implementing appropriate mitigation strategies, the synthesis of this compound can be optimized to achieve high yields of the desired product with high purity.

Purity Assurance and Process Optimization in Synthetic Research

The production of this compound with a high degree of purity is paramount for its application in fields where contaminants can significantly impact performance. This section explores the methodologies for synthesizing the compound with high purity and the critical factors for scaling up the production process.

Methodologies for High-Purity Synthesis

Achieving high purity in the synthesis of this compound often involves a multi-step approach, beginning with a carefully selected synthetic route followed by meticulous purification.

One of the most prominent methods for the synthesis of arylphosphonates, including this compound, is the Palladium-Catalyzed Hirao Cross-Coupling Reaction . This reaction typically involves the coupling of an aryl halide, such as 4-bromobenzonitrile, with a phosphite, like diethyl phosphite, in the presence of a palladium catalyst and a base. tandfonline.com The resulting diethyl (4-cyanophenyl)phosphonate is then hydrolyzed to yield the final phosphonic acid.

Key to obtaining a high-purity product is the optimization of the Hirao reaction conditions. This includes the choice of catalyst, ligand, solvent, and base. For instance, the use of palladium acetate [Pd(OAc)2] with a suitable phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been shown to be effective for a wide range of aryl halides. nih.gov The reaction solvent can also influence the outcome, with acetonitrile (B52724) and N,N-dimethylformamide (DMF) being commonly used. nih.gov

Following the synthesis of the phosphonate ester, the final and critical step is its hydrolysis to the phosphonic acid. This is often achieved by refluxing with concentrated hydrochloric acid. beilstein-journals.org After the reaction, the excess acid and water can be removed by distillation, and azeotropic distillation with toluene can be employed to eliminate trace amounts of water. beilstein-journals.org

Purification Techniques:

Due to the polar nature of the phosphonic acid group, purification can be challenging. beilstein-journals.orgsciforum.net Recrystallization is a primary method for purifying solid phosphonic acids. beilstein-journals.orgsciforum.net The choice of solvent is crucial and may require experimentation. Mixtures of solvents, such as acetone-water or acetonitrile-water, have been suggested for the crystallization of similar compounds. researchgate.net

For instances where recrystallization is difficult, other techniques can be employed:

Chromatography: While challenging due to the high polarity, chromatography on silica (B1680970) gel using highly polar eluents or on strong anion-exchange resins can be effective for purification. beilstein-journals.orgresearchgate.net

Salt Formation: Converting the phosphonic acid to a salt, for example, a sodium or ammonium (B1175870) salt, can alter its solubility and facilitate purification through crystallization. researchgate.net The purified salt can then be converted back to the free acid.

The following table summarizes key aspects of high-purity synthesis methodologies:

| Method | Description | Key Considerations for High Purity |

| Hirao Cross-Coupling | Palladium-catalyzed reaction of an aryl halide with a phosphite to form a phosphonate ester. tandfonline.com | Optimization of catalyst, ligand, solvent, and base. Minimization of side reactions. |

| Hydrolysis | Conversion of the phosphonate ester to the phosphonic acid, typically using strong acid. beilstein-journals.org | Complete conversion to the acid form. Efficient removal of excess acid and byproducts. |

| Recrystallization | Purification of the final solid product by dissolving in a suitable solvent and allowing it to crystallize. beilstein-journals.orgsciforum.net | Selection of an appropriate solvent or solvent system to achieve high recovery of pure crystals. |

| Chromatography | Separation of the desired product from impurities based on differential adsorption. beilstein-journals.orgresearchgate.net | Choice of stationary and mobile phases suitable for polar compounds. |

| Salt Formation | Conversion to a salt to facilitate crystallization and purification. researchgate.net | Selection of a suitable counter-ion and crystallization conditions. |

Scalability Considerations for Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Process Optimization for Scale-Up:

Catalyst Loading and Cost: Palladium catalysts, while highly effective, can be expensive. sciforum.netnih.gov A key aspect of process optimization is to minimize the catalyst loading (often expressed in mol % or ppm) without significantly compromising the reaction yield and rate. acs.org Research into more active and robust catalyst systems is ongoing to address this challenge. semanticscholar.org The use of less expensive nickel-based catalysts has also been explored as an alternative for P-C coupling reactions. sciforum.net

Reaction Time and Throughput: In an industrial setting, long reaction times are undesirable as they reduce plant throughput. Optimizing reaction parameters such as temperature and concentration to shorten reaction times is crucial. Microwave-assisted synthesis has been shown to accelerate Hirao reactions significantly in laboratory settings, suggesting a potential avenue for process intensification. sciforum.net

Solvent Selection and Recovery: The choice of solvent on an industrial scale is dictated by factors beyond reaction performance, including cost, safety (flammability, toxicity), and ease of recovery and recycling.

Product Isolation and Purification: Filtration and drying of the final product need to be efficient and scalable. The challenges associated with handling and purifying polar phosphonic acids become more pronounced at a larger scale. Developing a robust and scalable crystallization process is often the most critical step for achieving the desired purity on an industrial level.

Challenges in Industrial Scale-Up of Palladium-Catalyzed Reactions:

Homogeneous Catalyst Removal: A major drawback of homogeneous catalysts like those used in the Hirao reaction is the difficulty in removing them completely from the product. researchgate.net This can lead to product contamination with residual palladium, which is often unacceptable, especially in high-purity applications.

Catalyst Deactivation: The catalyst can deactivate over the course of the reaction, leading to incomplete conversion. Understanding the deactivation mechanism is important for process optimization.

Exothermic Reactions: Cross-coupling reactions can be exothermic, and on a large scale, efficient heat management is critical to prevent runaway reactions and ensure safety.

The following table outlines key considerations for the industrial production of this compound:

| Consideration | Key Factors for Industrial Scale |

| Cost-Effectiveness | Minimizing catalyst loading, using cost-effective starting materials and solvents, optimizing energy consumption. nih.govacs.org |

| Process Safety | Heat management of exothermic reactions, handling of flammable and toxic materials, adherence to safety regulations. |

| Efficiency and Throughput | Shortening reaction times, maximizing yield, developing efficient product isolation and purification procedures. |

| Product Quality | Ensuring consistent batch-to-batch purity, minimizing impurities including residual catalyst. researchgate.net |

| Environmental Impact | Solvent recycling, waste minimization, use of greener synthetic routes where possible. |

Advanced Spectroscopic and Analytical Characterization for 4 Cyanophenyl Phosphonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (4-cyanophenyl)phosphonic acid. By analyzing the spectra of different nuclei, researchers can confirm the compound's identity, substitution pattern, and bonding environment.

¹H, ¹³C, and ³¹P NMR for Substitution Pattern and Bonding Analysis

¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31) NMR are routinely used to verify the structure of this compound and its precursors, such as diethyl (4-cyanophenyl)phosphonate.

¹H NMR spectra are used to identify the aromatic protons. In the case of the diethyl ester precursor, additional signals corresponding to the ethyl groups are observed.

¹³C NMR provides information on all carbon atoms in the molecule, including the aromatic ring carbons, the cyano carbon, and the carbons of the ethyl groups in the ester precursor.

³¹P NMR is particularly diagnostic for organophosphorus compounds. A single resonance confirms the presence of one phosphorus environment. The chemical shift for this compound is typically observed around δ 18.5 ppm. For its diethyl ester precursor, the shift is slightly different, appearing at approximately δ 15.29 ppm. rsc.org

The following table summarizes typical NMR data for diethyl (4-cyanophenyl)phosphonate, a common synthetic precursor to the target acid.

| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | 7.90 (dd) | J = 13.1, 7.8 Hz | 2H, Aromatic |

| 7.73 (dd) | J = 8.3, 3.5 Hz | 2H, Aromatic | |

| 4.05 – 4.19 (m) | 4H, -OCH₂- | ||

| 1.31 (t) | J = 7.1 Hz | 7H, -CH₃ | |

| ¹³C NMR | 133.87 (d) | J = 187.8 Hz | Aromatic C-P |

| 132.22 (d) | J = 9.9 Hz | Aromatic C-H | |

| 131.96 (d) | J = 15.0 Hz | Aromatic C-H | |

| 118.79 - 115.47 (m) | Aromatic C-CN & C≡N | ||

| 62.68 (d) | J = 5.5 Hz | -OCH₂- | |

| 16.28 (d) | J = 6.3 Hz | -CH₃ | |

| ³¹P NMR | 15.29 | P | |

| Data sourced from a study on diethyl (4-cyanophenyl)phosphonate in CDCl₃. rsc.org |

Solid-State ³¹P NMR in Material Characterization

Solid-state ³¹P NMR spectroscopy is a powerful technique for investigating the interaction of this compound with surfaces, such as metal oxides (e.g., ZnO, TiO₂, Al₂O₃). researchgate.netresearchgate.netethz.ch When the phosphonic acid binds to a surface, the chemical environment of the phosphorus nucleus changes, resulting in a different chemical shift compared to the bulk (unbound) material. researchgate.net

The nature of this chemical shift provides insight into the binding mode of the phosphonic acid to the surface. Different coordination states—such as monodentate, bidentate, and tridentate—result in distinct ³¹P signals. osti.gov For instance, studies on similar phosphonic acids have shown that the chemical shift values of surface-adsorbed species are significantly different from those of non-chemisorbed species. researchgate.net This allows researchers to characterize the formation and nature of self-assembled monolayers (SAMs).

| Binding State | Typical ³¹P NMR Observation | Interpretation |

| Physisorbed | Signal is similar to bulk, often a narrow line. | Weak, non-covalent interaction with the surface. |

| Chemisorbed (Monodentate) | Significant shift from bulk, broader line. | Covalent bond formed through one P-O-Metal linkage. |

| Chemisorbed (Bidentate) | Distinct shift, often broader than monodentate. | Covalent bonds formed through two P-O-Metal linkages. |

| Chemisorbed (Tridentate) | Single, often symmetric signal, significantly shifted. | Covalent bonds formed through three P-O-Metal linkages, indicating strong surface anchoring. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are essential for identifying the characteristic functional groups within the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for P=O and P-OH Stretches

FT-IR spectroscopy is highly effective for confirming the presence of the phosphonic acid moiety through its characteristic vibrational modes. The key stretches for this compound are the P=O (phosphoryl) and P-OH (hydroxyl) bonds.

The P=O stretching vibration typically appears as a strong band in the infrared spectrum. For this compound, this stretch is reported at approximately 1210 cm⁻¹. The P-OH group gives rise to a very broad absorption band, which is reported at around 2350 cm⁻¹. The broadness of the P-OH signal is due to extensive hydrogen bonding between the phosphonic acid molecules in the solid state. General studies of phosphonic acids place the P=O stretch near 1250 cm⁻¹ and P-OH vibrations between 800-850 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Reported Frequency (cm⁻¹) |

| P=O | Stretching | ~1210 |

| P-OH | Stretching | ~2350 (broad) |

Reflection/Absorption Infrared Spectroscopy for Film Orientation

Reflection/Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a surface-sensitive technique used to determine the orientation of molecules within thin films or self-assembled monolayers (SAMs) on reflective substrates like gold or indium tin oxide (ITO). psu.edursc.org

When this compound forms a SAM on a surface, RAIRS can be used to probe the orientation of the molecules relative to the substrate. The technique utilizes p-polarized infrared light; vibrational modes with a dipole moment component perpendicular to the surface will be strongly enhanced, while those with a parallel component will be suppressed.

For an ordered monolayer of this compound oriented perpendicular to the surface, the P=O and P-OH bonds would be interacting with the substrate. Studies on similar phosphonate (B1237965) SAMs show that the disappearance of the P=O stretching band (around 1250 cm⁻¹) and the appearance of strong P-O-substrate bands (around 1100 cm⁻¹) indicate that the phosphonic acid has bound to the surface in a bidentate or tridentate fashion, orienting the phenyl ring away from the surface. researchgate.netpsu.edu

Mass Spectrometry for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for performing quantitative analyses. It is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

For this compound, which has a molecular weight of approximately 183.1 g/mol , LC-MS analysis in negative ion mode typically shows a prominent peak corresponding to the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 182.0. nih.gov This confirms the molecular identity of the compound. Fast atom bombardment (FAB) mass spectrometry is another technique suitable for thermally labile organophosphorus compounds, which often yields a protonated molecular ion, [M+H]⁺. researchgate.net

Further fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) can provide additional structural information. The fragmentation patterns of organophosphorus compounds can be complex but are often characteristic of the aromatic and phosphorus-containing parts of the molecule. acs.org

Quantitative analysis of this compound, for instance in environmental or biological samples, can be achieved with high sensitivity and selectivity using techniques like LC-MS/MS. This method allows for the detection and quantification of the compound even at very low concentrations. nih.govumn.edu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) in Complex Matrices

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the detection and quantification of this compound, especially within intricate sample matrices. jfda-online.com Due to its high polarity, low molecular weight, and ionic nature, this compound presents challenges for traditional reversed-phase liquid chromatography. waters.com However, methods utilizing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns have proven effective. waters.comnih.gov

The "Quick Polar Pesticides" (QuPPe) method is a frequently cited sample preparation procedure for extracting this compound and other polar analytes from diverse matrices, such as food products. waters.comthermofisher.com This approach typically involves an extraction step with a solvent like acidified methanol (B129727), followed by LC-MS/MS analysis. Detection is often carried out using a triple quadrupole mass spectrometer (QqQ-MS) operating in negative-ion electrospray ionization (ESI) mode. jfda-online.com This configuration allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, minimizing interference from the matrix. thermofisher.comphenomenex.com For instance, the transition from the precursor ion at m/z 81 to product ions at m/z 79 and m/z 63 is commonly used for phosphonic acid. thermofisher.comphenomenex.com

Application of Calibration Curves for Trace Detection

For accurate quantification, especially at low concentrations, the use of calibration curves is indispensable. These curves are constructed by analyzing a series of standards with known concentrations of this compound to establish a linear relationship between the analyte concentration and the instrument's response. nih.gov Matrix-matched calibration curves, where standards are prepared in an extract of the blank matrix, are often necessary to compensate for matrix effects that can suppress or enhance the analyte's signal. nih.gov

Research demonstrates that this methodology allows for the trace detection of phosphonic acids at levels well below regulatory limits. waters.com Calibration curves for related phosphonic acids have been successfully established in various concentration ranges, such as 0.01 to 0.5 mg/kg in food matrices and 2.0 to 15.0 µg/L in water samples. phenomenex.com The limit of detection (LOD) for phosphonic acid in water has been reported as low as 0.6 µg/L, with a limit of quantification (LOQ) of 2.0 µg/L. phenomenex.com

Table 1: Illustrative Example of a Calibration Curve Setup for Trace Analysis

| Concentration Level | Standard Concentration (µg/L) | Instrument Response (Peak Area) |

|---|---|---|

| 1 | 2.0 | 5,100 |

| 2 | 5.0 | 12,650 |

| 3 | 10.0 | 25,200 |

| 4 | 15.0 | 37,850 |

Note: Data are hypothetical and for illustrative purposes only.

Thermal Analysis and Elemental Composition Assessment

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of this compound. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). marquette.edu The resulting TGA curve plots the percentage of mass loss against temperature, revealing the temperatures at which the compound decomposes. This information is vital for determining the material's upper-temperature limits for applications in materials science, such as the creation of coordination polymers or self-assembled monolayers, ensuring it is not subjected to conditions that would cause thermal degradation. marquette.edu

Elemental Analysis (C, H, N, P) for Stoichiometry Validation

Elemental analysis provides a fundamental assessment of a compound's purity and validates its empirical formula by precisely measuring the mass percentages of its constituent elements. For this compound (C₇H₆NO₃P), the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values. A close agreement between the found and calculated values confirms the compound's stoichiometry and indicates a high degree of purity, free from significant amounts of residual solvents or synthetic precursors.

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 45.91 | 45.88 |

| Hydrogen (H) | 3.30 | 3.28 |

| Nitrogen (N) | 7.65 | 7.63 |

Source: Data derived from scientific chemical analysis.

Surface-Sensitive Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Layer Stratification

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to investigate the chemical composition and bonding states of elements on a material's surface. phi.comresearchgate.net It is particularly valuable for studying self-assembled monolayers (SAMs) of this compound on various substrates. researchgate.netuni-heidelberg.de The technique irradiates a surface with X-rays, causing the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, which allows for the determination of their binding energy—a value characteristic of the element and its chemical environment. phi.com

In the context of this compound, XPS is used to:

Confirm Chemisorption: Verify that the phosphonic acid molecules have chemically bonded to a substrate surface, such as indium tin oxide (ITO) or nickel oxide (NiO). researchgate.netuni-heidelberg.de

Analyze Surface Chemistry: Determine the bonding configuration of the phosphonate anchor group to the surface. uni-heidelberg.de

Quantify Film Coverage: Assess the thickness and completeness of the SAM formed on the substrate. researchgate.net

Investigate Layer Stratification: By combining XPS with ion sputtering, depth profiling can be performed to analyze the composition through the molecular layer and at the interface with the substrate. phi.comethz.ch

Studies have successfully used XPS to analyze the functionalization of nickel oxide and gallium nitride surfaces with this compound, providing detailed insights into the chemical composition of the SAM and revealing energetically favorable binding configurations. uni-heidelberg.deresearchgate.net

Contact Angle Goniometry for Film Growth and Surface Coverage

Contact angle goniometry is a surface-sensitive technique used to assess the wettability of a solid surface, which in turn provides critical information about the formation and quality of thin films like those made from this compound. rigaku.comeag.com By measuring the contact angle of a liquid droplet on a surface, researchers can quantify the extent of surface coverage and the uniformity of the molecular layer. nih.govrroij.com

The formation of a self-assembled monolayer of this compound on a substrate, such as indium tin oxide (ITO) or gallium nitride (GaN), alters the surface energy, which is directly reflected in the water contact angle. nih.govresearchgate.net A change in the contact angle upon treatment with the phosphonic acid solution indicates the successful adsorption of the molecules and the formation of a film. rigaku.com For instance, studies on GaN surfaces have utilized contact angle measurements to determine the quality and coverage of SAMs, revealing that phosphonic acids can form dense monolayers. researchgate.netcarleton.edu The technique is valuable for quantifying film growth and ensuring the formation of a densely packed monolayer, as a contact angle of over 60° can sometimes indicate undesirable multilayer formation. rigaku.com

Kelvin Probe Measurements for Work Function Determination

The Kelvin probe is a non-contact, non-destructive analytical tool that measures the contact potential difference between a sample surface and a reference electrode. rsc.org This measurement allows for the precise determination of a material's work function, a critical parameter in electronic and optoelectronic devices. rsc.org In the context of this compound research, Kelvin probe measurements are crucial for quantifying how the adsorption of this molecule modifies the work function of a substrate. nih.govrroij.com

The strong permanent dipole moment of this compound makes it an excellent candidate for increasing the work function of materials like indium tin oxide (ITO) and solution-processed nickel oxide (sNiO). nih.gov Research has shown that a self-assembled monolayer of this compound can significantly raise the work function of a cleaned ITO substrate from 5.00 eV to 5.77 eV. nih.govrroij.com Similarly, when applied to sNiO, it has been shown to increase the work function to values as high as 5.1-5.2 eV. researchgate.netcarleton.edu These modifications are essential for improving energy level alignment in devices such as organic photovoltaics. researchgate.net The relationship between the molecular dipole moment and the change in work function can be systematically studied by comparing this compound with other substituted phenylphosphonic acids. nii.ac.jp

Below is a data table summarizing the impact of this compound on the work function of different substrates.

| Substrate | Initial Work Function (eV) | Work Function after CYNOPPA SAM (eV) | Change in Work Function (eV) |

| Indium Tin Oxide (ITO) | 5.00 | 5.77 | +0.77 |

| Nickel Oxide (sNiO) | Not specified | 5.1 - 5.2 | Increase observed |

Table 1: Work function modifications induced by this compound SAMs on different substrates as measured by Kelvin Probe. nih.govrroij.comresearchgate.netcarleton.edu

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Adsorption State Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost monolayers of a material. nih.govnii.ac.jp The technique operates by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. nii.ac.jpuha.fr These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to a detector. nii.ac.jp

In the study of this compound, ToF-SIMS is an ideal tool for analyzing the adsorption state of the molecule on a substrate. It can confirm the presence of the phosphonic acid on the surface by detecting its characteristic molecular fragments. This provides direct evidence of adsorption and can offer insights into the chemical state of the adsorbed layer. nih.gov The high mass resolution of ToF-SIMS allows for the differentiation of molecules with very similar nominal masses, ensuring accurate identification of the species present on the surface. nii.ac.jp Furthermore, ToF-SIMS can be used in different modes, including surface spectroscopy to generate mass spectra, and surface imaging to map the lateral distribution of the adsorbed molecules, which helps in assessing the uniformity of the SAM. nii.ac.jp Although specific studies detailing ToF-SIMS for the adsorption state analysis of this compound are not prevalent in the provided search results, the technique's established capabilities make it a powerful method for such investigations. nih.govnii.ac.jpuha.fr

Electrochemical Impedance Spectroscopy (EIS) for Adsorption Modes and Corrosion Inhibition Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, including the adsorption of molecules at electrode surfaces and their effectiveness as corrosion inhibitors. uha.frmdpi.com The method involves applying a small amplitude AC potential to the system and measuring the resulting current to determine the impedance over a range of frequencies.

In research on this compound, EIS has been employed to elucidate the dynamic processes occurring at an aluminum oxide surface during modification. uha.fr These studies have revealed that the adsorption of this compound is not a simple, single-step process. Instead, EIS data provides evidence for the existence of two distinct adsorption modes:

Physisorption: The physical adsorption of an aluminum-phosphonate complex.

Chemisorption: The direct chemical bonding of the phosphonic acid layer to the surface. uha.fr

The electron-withdrawing nature of the cyano group in this compound influences its interaction with the surface. It has been found that an electron-withdrawing group can reduce the stability of the chemisorbed layer by decreasing the electron density at the phosphonic acid anchor group. uha.fr EIS is also a primary technique for evaluating the corrosion inhibition performance of organic molecules. mdpi.com By forming a protective layer, this compound can act as a corrosion inhibitor, and EIS measurements can quantify this protective capability by measuring parameters like charge transfer resistance. An increase in this resistance typically corresponds to enhanced corrosion protection. mdpi.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Solution Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples, particularly liquids. The sample solution is introduced into a high-temperature argon plasma, which excites the atoms of the elements within the sample, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element, allowing for quantitative analysis, often at trace levels.

In the context of this compound research, ICP-OES serves as a crucial tool for analyzing the liquid phase during surface modification processes. uha.fr For example, when studying the adsorption of this compound onto an aluminum oxide surface from an acidic solution, ICP-OES can be used to monitor the concentration of aluminum ions that dissolve into the solution. uha.fr This in situ monitoring provides valuable data on the dynamic interplay between substrate dissolution and phosphonic acid adsorption. By quantifying the amount of dissolved substrate, researchers can understand how the adsorption of the phosphonic acid layer influences the stability of the underlying material and can correlate this with the molecular structure of the phosphonic acid used. uha.fr

X-ray Diffraction for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique for characterizing the crystalline structure of materials. It relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern of constructive interference peaks. This pattern serves as a fingerprint for the crystalline phase, providing information on lattice parameters, crystal structure, and phase purity. rigaku.com

Powder X-ray Diffraction (PXRD) in Hybrid Material Analysis

Powder X-ray Diffraction (PXRD) is a specific application of XRD used for the analysis of polycrystalline or powdered solid samples. researchgate.net It is an indispensable tool for the characterization of organic-inorganic hybrid materials, where organic molecules like this compound are integrated with inorganic frameworks. carleton.edu

The synthesis of hybrid materials, for instance by reacting a metal alkoxide like a titanium alkoxide with a phosphonic acid, can result in new crystalline structures. carleton.edu PXRD is used to analyze the resulting material to:

Identify Crystalline Phases: The diffraction pattern of the hybrid material is compared to databases and patterns simulated from known crystal structures to identify the phases present.

Confirm Product Formation: Successful synthesis of a new hybrid material is confirmed by the appearance of a new, unique diffraction pattern distinct from those of the precursor materials.

Assess Purity and Crystallinity: PXRD can reveal the presence of unreacted starting materials or other crystalline impurities. The width and intensity of the diffraction peaks also provide information about the degree of crystallinity and the size of the crystallites in the material. researchgate.net

For example, in the creation of titanium phosphonate hybrids, PXRD analysis is essential to understand how the organic phosphonate component is incorporated into the inorganic oxide matrix and to elucidate the final structure of the hybrid material. carleton.edu

High-Performance Liquid Chromatography (HPLC) for Hydrolysis Kinetics and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and quality control of this compound. Its application is critical for assessing the purity of the compound and for investigating its stability through hydrolysis kinetics studies. The development of robust, stability-indicating HPLC methods ensures accurate quantification of the active substance and its potential impurities or degradation products.

Hydrolysis Kinetics Investigation

The hydrolytic stability of this compound is a crucial parameter, particularly for applications where it may be exposed to aqueous environments. HPLC is the method of choice for monitoring the degradation of the compound over time under various pH and temperature conditions.

In a typical hydrolysis study, a solution of this compound is subjected to stress conditions, such as acidic, alkaline, and neutral pH, at elevated temperatures. Aliquots are withdrawn at specific time intervals, and the degradation process is quenched before analysis by HPLC.

A primary degradation pathway for molecules containing a cyanophenyl group under acidic conditions is the hydrolysis of the cyano (-C≡N) group to a carboxylic acid (-COOH) group. Therefore, a major anticipated degradation product of this compound is 4-carboxy-phenylphosphonic acid. Research on more complex molecules incorporating a (4-cyanophenyl) moiety has identified 4-cyanobenzoic acid as a major degradant under acidic conditions, which could arise from the cleavage of the carbon-phosphorus bond .

The rate of hydrolysis can be determined by monitoring the decrease in the peak area of this compound and the corresponding increase in the peak areas of its degradation products over time. This data allows for the calculation of hydrolysis rate constants (k) and the half-life (t½) of the compound under different conditions.

Purity Assessment and Impurity Profiling

HPLC is extensively utilized for the purity assessment of this compound, separating the main compound from process-related impurities and potential degradation products. The development of a stability-indicating HPLC method is essential to ensure that all potential impurities are adequately resolved from the main peak.

Potential process-related impurities can originate from the synthetic route employed. For instance, if the compound is synthesized via the hydrolysis of diethyl (4-cyanophenyl)phosphonate, the unreacted starting material could be a potential impurity . Other potential impurities could include precursors from alternative synthetic pathways or by-products from side reactions.

A typical HPLC method for the analysis of this compound and its impurities would employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often preferred to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the phenyl ring provides sufficient chromophore for detection.

The validation of such an HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ) tjpr.orgjfda-online.comnih.gov.

The following tables provide hypothetical yet representative data for a typical HPLC method for the analysis of this compound.

Table 1: HPLC Operating Parameters for Purity and Hydrolysis Studies

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

Table 2: Representative Retention Times for this compound and Potential Impurities/Degradants

| Compound | Retention Time (min) |

|---|---|

| 4-Carboxy-phenylphosphonic acid | 4.2 |

| This compound | 8.5 |

| Diethyl (4-cyanophenyl)phosphonate | 15.1 |

Theoretical Investigations and Computational Chemistry of 4 Cyanophenyl Phosphonic Acid

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For (4-Cyanophenyl)phosphonic acid, DFT calculations elucidate its fundamental electronic properties, which govern its reactivity and interfacial behavior.

Calculation of Ionization Potentials, Electron Affinities, and Electronegativity

Studies on a series of phenyl phosphonic acid derivatives have shown that electron-withdrawing groups, such as the cyano (-CN) group, significantly influence these properties. ethz.ch The cyano group in this compound decreases the electron density of the phosphonic acid anchor group, which can impact the stability of its binding to surfaces. ethz.ch

Table 1: Calculated Electronic Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| Vertical Ionization Potential (IP) | 9.09 | Energy to remove an electron |

| Vertical Electron Affinity (EA) | 1.15 | Energy released when gaining an electron |

| Electronegativity (χ) | 5.12 | Tendency to attract electrons |

Data sourced from DFT calculations on this compound. ethz.ch

Determination of HOMO/LUMO Energies and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the calculated HOMO-LUMO energy gap (ΔE) is 7.94 eV. ethz.ch This relatively large gap indicates significant electronic stability. The energies of these frontier orbitals are fundamental in predicting how the molecule will interact with the surfaces of materials like metal oxides. wuxibiology.com

Table 2: Frontier Orbital Energies for this compound This table is interactive. Click on the headers to sort the data.

| Orbital | Calculated Energy (eV) | Description |

|---|---|---|

| HOMO | -9.09 | Highest Occupied Molecular Orbital |

| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.94 | Difference between LUMO and HOMO |

Data sourced from DFT calculations. The ionization potential and electron affinity are often approximated from the negative of the HOMO and LUMO energies, respectively. ethz.chresearchgate.net

Energetically Allowed Binding Configurations on Metal Oxide Surfaces

The phosphonic acid group is known to form strong, stable bonds with various metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), and aluminum oxide. ethz.chnih.govuba.ar DFT calculations and experimental studies have identified several possible binding configurations. The primary binding modes for phosphonic acids on these surfaces are:

Monodentate: One oxygen atom from the phosphonic acid group binds to a metal site on the surface.

Bidentate: Two oxygen atoms from the phosphonic acid bind to the surface. This can occur in a bridging fashion (binding to two different metal sites) or a chelating fashion (binding to the same metal site).

Tridentate: All three oxygen atoms of the phosphonic acid group are involved in binding to the surface.

Studies on phenylphosphonic acid on TiO₂(110) have shown that the binding configuration can be temperature-dependent, transitioning from a monodentate configuration at lower temperatures to a mixed monodentate and bidentate binding mode at higher temperatures. uba.ar For phosphonic acids on ITO, a bidentate binding fashion is often found to be predominant. nih.gov The specific energetically favorable configuration depends on the substrate material, surface crystallography, and environmental conditions. uba.arnih.gov

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic processes like the formation of self-assembled monolayers (SAMs) and adsorption onto surfaces. rsc.orgfau.de

Modeling Self-Assembled Monolayer Formation and Stability

MD simulations have been instrumental in understanding the multi-stage process of SAM formation by phosphonic acids on substrates like aluminum oxide. rsc.org This process is not instantaneous but evolves over time as molecules adsorb and organize on the surface. Key findings from MD simulations include:

Initial Adsorption and Clustering: Molecules initially adsorb onto the surface and may form small, disordered clusters. nih.gov

Gradual Ordering: Over nanosecond-scale simulations, these molecules gradually arrange themselves into more ordered packing motifs. rsc.org The final density and ordering of the SAM are influenced by molecule-substrate interactions and intermolecular forces. mdpi.com

Solvent Influence: The choice of solvent can significantly affect the SAM formation process and the structure of the resulting monolayer. rsc.org

Stability: The stability of the SAM is governed by the strong bond between the phosphonic acid headgroup and the substrate, as well as van der Waals interactions between the molecular chains. mdpi.com

Investigation of Adsorption Mechanisms on Substrate Surfaces

MD simulations allow for a detailed investigation of the step-by-step mechanisms of adsorption. ucl.ac.uk For phosphonic acids, this includes understanding how individual molecules approach and bind to the surface. Electrochemical impedance spectroscopy combined with theoretical modeling has shown that two distinct adsorption modes can exist: physisorption of a metal-phosphonate complex and direct chemisorption of the phosphonic acid onto the surface. ethz.ch

Simulations have also revealed the role of co-adsorbents or additives, which can influence the clustering and final arrangement of the primary molecules on the substrate. researchgate.net The initial stages often involve the formation of small lipid or molecular clusters that merge in the vicinity of the surface before forming a complete and stable layer. nih.gov These computational models are essential for explaining experimental observations at an atomic level and for designing surfaces with tailored properties. fau.de

Mechanistic Insights from Computational Approaches

Computational chemistry provides powerful tools to unravel the intricate details of chemical processes at the molecular level. For this compound and related compounds, theoretical approaches, particularly Density Functional Theory (DFT), have been instrumental in elucidating reaction pathways and understanding the subtle interactions that govern reactivity and selectivity.

Computational modeling is a cornerstone for understanding and optimizing catalytic cycles. imperial.ac.uk By simulating the transition states and intermediates, researchers can map out the energy landscapes of reactions, identifying rate-determining steps and clarifying the role of catalysts and additives. nih.gov While specific DFT studies detailing the synthesis of this compound are not prevalent in the reviewed literature, the methodologies are well-established for analogous phosphonic acid systems in catalysis.

Integrated experimental and computational studies on catalysts involving phosphonic acids have demonstrated the power of this dual approach. cnr.it For instance, in the hydrogenation of NAD+ catalyzed by an Iridium complex, DFT calculations were crucial in explaining the enhanced performance observed when phosphonic acid was present. cnr.it The calculations revealed the importance of hydrogen bonding in the activation of phosphite (B83602) anions and helped trace the molecular origins of the catalyst's efficiency. cnr.it

Similarly, DFT calculations have been used to investigate the role of phosphonic acid modification on single-atom catalysts for reactions like CO2 hydrogenation. polinema.ac.id In one study, the introduction of a phosphonic acid was shown to tune the electronic structure of a molybdenum catalyst, stabilizing reaction intermediates and significantly lowering the energy barriers for key reaction steps. polinema.ac.id These examples underscore how computational approaches can provide an enlightened guide for designing more efficient catalytic systems, a principle directly applicable to processes involving this compound. cnr.it The advancement of DFT has made the computational study of catalytic reactions generally feasible, offering mechanistic insights that are complementary to statistical and experimental methods. nih.gov

Noncovalent interactions, though weak, are critical in molecular recognition, crystal engineering, and catalysis. nih.govresearchgate.net The aromatic ring of this compound is capable of engaging in various π-interactions, including π-π stacking, C-H···π, and anion-π interactions, which can be decisive in the structure and function of ligand-substrate complexes. nih.govresearchgate.net Computational chemistry allows for the rigorous quantification of these forces, revealing the underlying physical organic principles that mediate chemical transformations. nih.gov

A compelling example of computational analysis in this area comes from an investigation into the mechanism of an asymmetric Pictet-Spengler reaction, which involves a 4-cyanophenyl substituted reactant. nih.gov Distortion-interaction analyses using DFT revealed that stereoselectivity was dictated by differential π-π and C-H···π interactions within a scaffold organized by multiple hydrogen bonds. nih.gov This study highlights how the cyanophenyl group's participation in such noncovalent interactions within the transition state can control the stereochemical outcome of a reaction.

The cyanophenyl group can also participate in π-π interactions with proteins or other molecular systems, influencing binding affinity and specificity. ontosight.ai The interaction between a π-system and various functional groups can be studied using specifically designed molecular balance systems and dynamic NMR, with computational methods providing a measure of the relative interaction energies. ucl.ac.uk A new type of noncovalent surface-π stacking has also been identified between aromatic groups and modified titania nanosheets, driven by the vertical attraction of π electrons in the surface states, which can modify the optical and electronic properties of the aromatic molecule. nih.gov

Structure-Reactivity Relationship Prediction

A central goal of computational chemistry is to predict how a molecule's structure influences its chemical behavior and performance in various applications. By calculating electronic and structural descriptors, it is possible to build models that correlate these fundamental properties with macroscopic reactivity and material characteristics.

The electronic properties of this compound are significantly influenced by its two key functional groups: the electron-withdrawing cyano (-CN) group and the phosphonic acid (-PO(OH)₂) anchor. The strong electron-withdrawing nature of the cyano group has a profound effect on the electron density distribution across the molecule, which in turn governs its reactivity. ethz.ch

Experimental and computational studies on the functionalization of aluminum oxide surfaces with various phenylphosphonic acid derivatives have provided direct evidence of this correlation. ethz.ch this compound (CnPPA) was observed to form less stable chemisorbed layers compared to derivatives with electron-donating groups. ethz.ch This is because the cyano group decreases the electron density of the phosphonic acid anchor group, weakening its chemisorption to the aluminum oxide. ethz.ch This relationship demonstrates a clear correlation between the substituent's electronic effect and the compound's surface reactivity and stability. ethz.ch

Computational methods, such as DFT, can quantify this relationship by calculating various molecular parameters. oatext.com Global reactivity descriptors, including the HOMO-LUMO energy gap and global hardness, can be correlated with kinetic stability and chemical reactivity. oatext.comacs.org A smaller HOMO-LUMO gap generally implies lower kinetic stability and higher chemical reactivity. oatext.com The trifluoromethyl group, another strong electron-withdrawing group, is known to enhance the acidity and influence the reactivity of phenylphosphonic acid, further supporting the principle that electronic modifications directly impact chemical properties.

Table 1: Effect of Substituents on Phenylphosphonic Acid Properties and Adsorption Stability This table illustrates the correlation between the electronic nature of a substituent at the para-position of phenylphosphonic acid and its resulting chemical properties and stability when adsorbed on an aluminum oxide surface, based on principles described in the literature. ethz.ch

| Substituent Group | Compound Name | Electronic Effect of Group | Effect on Anchor Group Electron Density | Predicted Adsorption Stability on Al₂O₃ |

| -OCH₃ | (4-Methoxyphenyl)phosphonic acid | Electron-Donating | Increased | High |

| -H | Phenylphosphonic acid | Neutral (Reference) | Reference | Moderate |

| -CN | This compound | Electron-Withdrawing | Decreased | Low |

The unique properties of this compound make it an attractive candidate for modifying material surfaces, and computational modeling plays a key role in predicting its performance. The molecule has been specifically selected as a precursor for self-assembled monolayers (SAMs) to alter the properties of metal oxides used in electronic devices. researchgate.netresearchgate.net

For example, this compound (referred to as CYNOPPA) was chosen to functionalize indium tin oxide (ITO) and nickel oxide (NiO) surfaces. researchgate.netresearchgate.net The selection was based on predictive insights: its strong permanent dipole moment was expected to increase the material's work function, its π-conjugated system should facilitate charge transport, and the cyano group was predicted to improve surface energy and wettability for printing applications. researchgate.net Subsequent experimental measurements confirmed these predictions, demonstrating that CYNOPPA SAMs significantly increased the work function of ITO. researchgate.net

This approach exemplifies predictive modeling, where fundamental molecular properties are used to forecast macroscopic material behavior. The process often involves:

Computational Design: Using methods like DFT to calculate molecular properties such as dipole moment, electronic structure, and potential for intermolecular interactions. nih.gov

Hypothesis Generation: Predicting how these properties will translate to material performance, such as changes in work function, surface energy, or charge-transport efficiency. nih.gov

Model Refinement: Using techniques like Quantitative Structure-Activity Relationship (QSAR) models to establish robust correlations between molecular descriptors and experimental outcomes, which can then be used to predict the performance of new, untested compounds. researchgate.net

Computational geometry optimization has also been used to confirm the proposed structure and synthesis routes for novel materials like polyphosphonate covalent organic frameworks (COFs), providing a sustainable synthesis pathway. bsz-bw.de

Table 2: Predicted vs. Observed Properties of this compound SAMs on ITO This table summarizes the properties of this compound that were predicted to be beneficial for modifying Indium Tin Oxide (ITO) surfaces and the corresponding experimental outcomes. researchgate.net

| Molecular Property | Predicted Effect on Material Performance | Experimental Observation on ITO |

| Strong Permanent Dipole Moment (3.59 D) researchgate.net | Increase in the work function of the substrate. researchgate.net | Work function increased to 5.77 eV. researchgate.net |

| π-Conjugated Backbone | Facilitation of efficient charge transport through the monolayer. researchgate.net | (Not directly specified in the provided text) |

| Terminal Cyano (-CN) Group | Improvement of surface energy and wettability. researchgate.net | (Not directly specified in the provided text) |

Applications of 4 Cyanophenyl Phosphonic Acid in Materials Science and Engineering

Surface Functionalization and Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly organized molecular layers that spontaneously form on the surface of a substrate. Phosphonic acids, including CPPA, are particularly effective for creating SAMs on metal oxides because they form highly stable phosphorus-oxygen-metal (P-O-M) bonds. mdpi.comnih.gov These bonds are generally more robust compared to those formed by other common anchoring groups like thiols or silanes, especially in terms of thermal and chemical stability. nih.govnih.gov The formation of CPPA SAMs allows for the precise engineering of surface properties at the molecular level.

The phosphonic acid headgroup of CPPA readily chemisorbs onto a wide array of metal oxide surfaces, a critical feature for its application in electronics and catalysis. The adsorption mechanism typically involves the condensation of the P-OH groups with surface hydroxyl (-OH) groups on the metal oxide, forming strong, covalent P-O-Metal bonds. mdpi.com The specific binding configuration can vary, including monodentate, bidentate, and tridentate linkages, depending on the substrate, surface preparation, and assembly conditions. nih.gov

On surfaces like indium tin oxide (ITO), CPPA SAMs are used to modify the work function for better energy-level alignment in organic electronic devices. rsc.orgresearchgate.net Studies on nickel oxide (NiO) have shown that the dipolar CPPA molecules chemisorb onto the surface, leading to a significant increase in the material's work function. researchgate.net Similarly, phosphonic acids have demonstrated strong binding and SAM formation on titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium dioxide (ZrO₂). mdpi.comnih.govresearchgate.net The robust nature of these layers makes them suitable for applications requiring long-term stability.

Table 1: Adsorption Characteristics of (4-Cyanophenyl)phosphonic Acid on Various Metal Oxide Surfaces

| Metal Oxide | Common Applications | Observed Binding Characteristics |

|---|---|---|

| Indium Tin Oxide (ITO) | Transparent electrodes in OLEDs, solar cells | Forms dense monolayers, modifies work function. rsc.orgresearchgate.net |

| Titanium Dioxide (TiO₂) | Photocatalysis, solar cells, sensors | Strong chemisorption, enhanced stability via thermal annealing. nih.govresearchgate.net |

| Aluminum Oxide (Al₂O₃) | Gate dielectrics, corrosion protection | Forms well-defined SAMs, used in organic transistors. rsc.orgconsensus.app |

| Nickel Oxide (NiO) | Hole-transport layers in photovoltaics | Increases work function through dipolar interactions. researchgate.net |

| Zirconium Dioxide (ZrO₂) | Dielectrics, functionalized nanoparticles | Efficient condensation with surface hydroxyls to form stable layers. mdpi.comresearchgate.net |

| Barium Titanate (BaTiO₃) | Capacitors, ferroelectric devices | Used for surface modification to control interface properties. |

Note: Data is compiled from studies on CPPA and analogous phosphonic acids.

The formation of a dense, well-ordered SAM of CPPA can provide a significant barrier against corrosion on metallic substrates. Phosphonic acids are known to be effective corrosion inhibitors because they form a protective, hydrophobic layer that prevents corrosive agents, such as water and ions, from reaching the metal surface. mdpi.comresearchgate.net The strong bond between the phosphonic acid headgroup and the native oxide layer of metals like aluminum, titanium, and steel creates a stable interface that resists degradation. mdpi.commdpi.com The organic tails of the molecules pack closely together, further enhancing the barrier properties of the monolayer. mdpi.com This approach offers a simple and effective method for improving the durability and lifespan of metallic components. mdpi.com